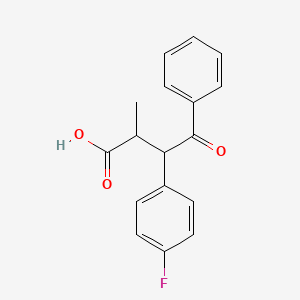

3-(4-Fluorophenyl)-2-methyl-4-oxo-4-phenylbutanoic acid

Description

3-(4-Fluorophenyl)-2-methyl-4-oxo-4-phenylbutanoic acid is a fluorinated aromatic compound featuring a butanoic acid backbone substituted with a 4-fluorophenyl group at position 3, a methyl group at position 2, and a phenyl ring at position 2. This structure is relevant in medicinal chemistry due to its similarity to bioactive pyrazole and pyrimidine derivatives, which are often explored for enzyme inhibition or receptor modulation .

Properties

IUPAC Name |

3-(4-fluorophenyl)-2-methyl-4-oxo-4-phenylbutanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15FO3/c1-11(17(20)21)15(12-7-9-14(18)10-8-12)16(19)13-5-3-2-4-6-13/h2-11,15H,1H3,(H,20,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LESZDLMKMPPZLG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(C1=CC=C(C=C1)F)C(=O)C2=CC=CC=C2)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15FO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

286.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Fluorophenyl)-2-methyl-4-oxo-4-phenylbutanoic acid typically involves multi-step organic reactions. One common method is the Friedel-Crafts acylation reaction, where an acyl chloride reacts with an aromatic compound in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction conditions often require anhydrous solvents and low temperatures to prevent side reactions.

Another approach involves the use of Suzuki-Miyaura coupling, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound. This method is advantageous due to its mild reaction conditions and high functional group tolerance .

Industrial Production Methods

Industrial production of this compound may involve large-scale batch reactors where the aforementioned synthetic routes are optimized for higher yields and purity. The use of continuous flow reactors can also be considered to enhance reaction efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

3-(4-Fluorophenyl)-2-methyl-4-oxo-4-phenylbutanoic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the ketone group to an alcohol.

Substitution: Electrophilic aromatic substitution reactions can occur on the phenyl rings, introducing different substituents.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.

Substitution: Halogenation can be achieved using halogens (Cl2, Br2) in the presence of a Lewis acid catalyst.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

3-(4-Fluorophenyl)-2-methyl-4-oxo-4-phenylbutanoic acid is a chemical compound with a fluorophenyl group and a ketone functional group, possessing the molecular formula C16H15FO3. It features a 4-fluorophenyl moiety attached to a butanoic acid backbone. This compound has potential applications in medicinal chemistry, particularly in treating neurodegenerative diseases, because it can inhibit specific metabolic pathways.

Scientific Research Applications

Kynurenine-3-Hydroxylase Inhibition:

- This compound exhibits biological activity relevant to neuroprotection. It functions as an inhibitor of kynurenine-3-hydroxylase, an enzyme involved in the kynurenine pathway, which is associated with neurodegenerative diseases like Alzheimer's and Huntington's disease. By inhibiting this enzyme, the compound may help increase levels of neuroprotective metabolites like kynurenic acid, potentially offering therapeutic benefits against excitotoxicity and neuroinflammation.

- Compounds that act as inhibitors of this enzyme are expected to block the metabolism toward quinolinic acid (QUIN) and, at the same time, to increase kynurenic acid (KYNA) formation .

Potential Uses:

- Pharmacology

- Medicinal chemistry

Neurodegenerative Diseases:

- Research indicates that this compound exhibits biological activity relevant to neuroprotection.

- The compound is potentially useful in the prevention and/or treatment of neurodegenerative diseases, such as Huntington's chorea, Alzheimer's disease, dementia caused by acquired immunodeficiency syndrome (AIDS), infarctual dementia, cerebral ischemia, cerebral hypoxia, Parkinson's disease, epilepsy, head and spinal cord injury, amyotrophic lateral sclerosis, glaucoma/retinopathy, infections, and inflammations of the brain .

Interaction Studies:

- Interaction studies reveal that this compound interacts with various biological targets beyond kynurenine-3-hydroxylase. These interactions may include a multifaceted role in biological systems and therapeutic potential.

Structural Comparison

Several compounds share structural similarities with this compound.

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 2-Methyl-4-oxo-4-phenylbutanoic acid | Lacks fluorine substituent | More basic structure without halogen influence |

| 2-Methyl-4-oxo-4-(trifluoromethyl)butyric acid | Contains trifluoromethyl group | Increased lipophilicity compared to fluorophenyl |

| 4-Oxo-4-phenybutyric acid | Simplified structure without additional substituents | Less complex; primarily studied for basic properties |

Mechanism of Action

The mechanism of action of 3-(4-Fluorophenyl)-2-methyl-4-oxo-4-phenylbutanoic acid involves its interaction with specific molecular targets. The fluorophenyl and phenyl groups may facilitate binding to hydrophobic pockets in proteins or enzymes, while the ketone and carboxylic acid groups can participate in hydrogen bonding and electrostatic interactions. These interactions can modulate the activity of the target proteins, leading to various biological effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

4-(4-Fluorophenyl)-4-oxobutanoic Acid

- Structural Differences : Lacks the 2-methyl and 4-phenyl substituents present in the target compound. The absence of these groups reduces steric hindrance and may increase conformational flexibility.

- 314.34 g/mol for the target compound) and altered lipophilicity (logP ~1.2 vs. ~3.5 estimated for the target) .

3-(4-Fluorophenyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylic Acid

- Structural Differences: Replaces the butanoic acid backbone with a tetrahydropyrimidine ring system. Contains an additional ketone group at position 2 and a carboxylic acid at position 3.

- In silico studies show strong affinity (-8.7 kcal/mol) for kynurenine formamidase, a target for antimalarial agents .

- Synthetic Pathways : Synthesized via condensation of fluorophenyl chalcones with urea derivatives, differing from the hydrazine-based routes used for pyrazole analogs .

3-[(4-Fluorophenyl)sulfonyl]-2-hydroxy-2-methylpropionic Acid

- Structural Differences : Introduces a sulfonyl group instead of a ketone and a hydroxy group adjacent to the methyl substituent. The sulfonyl group increases acidity (pKa ~2.5 vs. ~4.5 for the target compound).

- Crystallographic Data : Exhibits enantiomeric purity when synthesized from chiral precursors, a critical factor in pharmaceutical applications. The sulfonyl group enhances hydrogen-bonding capacity, as evidenced by its use in producing crystalline intermediates for anticancer drugs like bicalutamide .

2-Oxo-4-phenylbut-3-enoic Acid

- Structural Differences: Contains a conjugated double bond between positions 3 and 4, creating a planar enoate system. Lacks the 4-fluorophenyl and 2-methyl groups.

- Reactivity : The α,β-unsaturated ketone undergoes Michael addition reactions, a property exploited in synthesizing heterocycles. This contrasts with the target compound, which is less electrophilic due to the absence of conjugation .

Biological Activity

3-(4-Fluorophenyl)-2-methyl-4-oxo-4-phenylbutanoic acid is a synthetic compound notable for its potential biological activities, particularly in the context of neuroprotection. This compound, characterized by its unique structure that includes a fluorophenyl moiety and a ketone functional group, has garnered interest in medicinal chemistry due to its ability to inhibit specific metabolic pathways associated with neurodegenerative diseases.

The molecular formula of this compound is . Its structural features include:

- Fluorophenyl Group : Enhances lipophilicity and may influence biological activity.

- Ketone Functional Group : Plays a critical role in its reactivity and interactions with biological targets.

The primary mechanism of action for this compound involves the inhibition of kynurenine-3-hydroxylase (KMO), an enzyme in the kynurenine pathway. This pathway is significant in neurobiology, as it influences the levels of neuroprotective metabolites such as kynurenic acid. By inhibiting KMO, this compound may help mitigate excitotoxicity and neuroinflammation, which are linked to conditions like Alzheimer's and Huntington's disease.

Neuroprotective Effects

Research indicates that this compound exhibits potential neuroprotective effects through:

- Inhibition of KMO : This leads to increased levels of kynurenic acid, which can protect neurons from excitotoxic damage.

- Modulation of Neuroinflammation : By altering metabolic pathways, the compound may reduce inflammatory responses in neural tissues.

Cytotoxicity Studies

In vitro studies have evaluated the cytotoxic effects of this compound on various cancer cell lines. For instance:

- MCF-7 Breast Cancer Cell Line : The compound showed moderate cytotoxicity, indicating potential as an anticancer agent .

Comparative Analysis with Related Compounds

To better understand the unique properties of this compound, a comparison with similar compounds can be useful:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 2-Methyl-4-oxo-4-phenybutyric acid | Lacks fluorine substituent | Basic structure; limited activity |

| 2-Methyl-4-oxo-4-(trifluoromethyl)butyric acid | Contains trifluoromethyl group | Increased lipophilicity; enhanced activity |

| 4-Oxo-4-phenybutyric acid | Simplified structure | Primarily studied for basic properties |

The presence of the fluorophenyl group in this compound enhances its lipophilicity and biological activity compared to these other compounds.

Synthesis Methods

The synthesis of this compound typically involves multi-step organic reactions. Common methods include:

- Friedel-Crafts Acylation : Involving acyl chloride and aromatic compounds under Lewis acid catalysis.

- Suzuki-Miyaura Coupling : A palladium-catalyzed cross-coupling reaction that offers high functional group tolerance and mild conditions.

Case Studies and Research Findings

Recent studies have highlighted the biological implications of this compound:

- Inhibition Studies : The compound was shown to inhibit KMO effectively, leading to increased kynurenic acid levels.

- Cytotoxicity Assessments : Evaluations against MCF-7 cells revealed promising results, suggesting further investigation into its anticancer properties is warranted .

- Molecular Docking Analyses : In silico studies indicated favorable binding interactions with enzyme targets, supporting experimental findings regarding its inhibitory effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.